1-Benzofuran-6-amine is a chemical compound that belongs to the benzofuran class, which has been identified as a core structure in various pharmacologically active natural products and synthetic compounds. The benzofuran scaffold is known for its wide range of biological activities and has been explored for its therapeutic potential in numerous diseases, including depressive disorders, Parkinson's disease, cancer, and viral infections1246.
The novel class of benzofuran derivatives acting as MAO-Is has shown promise as safer therapeutic agents against depression and Parkinson's disease. The sulfonyloxy and benzyloxy derivatives, in particular, have exhibited potent inhibition of MAO-A and MAO-B, respectively, with selectivity profiles that could lead to fewer side effects compared to existing treatments1.
Benzofuran-2-carboxamides have been synthesized and evaluated for their antiproliferative effects on tumor cell lines. Certain compounds, such as 2-imidazolynyl substituted and 2-N-acetamidopyridyl substituted derivatives, have shown selective concentration-dependent antiproliferative effects and induced apoptosis in specific cancer cell lines4. Moreover, potent antitumor benzofuran derivatives have been synthesized, which were more potent than comparative standards in tests against twelve different human cancer cell lines6.
Benzofuran derivatives have also demonstrated significant antiviral activity. Some compounds have shown higher potency against HIV than the standard drug Atevirdine, with compound 6 being notably potent with a wider therapeutic index6. Additionally, these derivatives have been tested for their inhibitory activity against HCV NS3-4A protease, with some compounds exhibiting significant activity, although generally weaker than the standard VX-9506.
The presence of certain functional groups like -OH and -OMe in benzofuran derivatives has been associated with increased potency of therapeutic activities. These functional groups have contributed to the potent HIV-RT inhibitory activity and antitumor effects of some benzofuran compounds2. Furthermore, benzofuran derivatives have shown potent CYP19 (aromatase) inhibitory activity, which is greater than that observed for the reference drug arimidex5.
1-Benzofuran-6-amine, with the CAS number 110677-54-8, is synthesized through various chemical routes. It is categorized as a heterocyclic aromatic amine and has been studied for its potential therapeutic applications in pharmacology due to its interaction with serotonin, norepinephrine, and dopamine receptors .
The synthesis of 1-Benzofuran-6-amine can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control, reaction time optimization, and the use of catalysts or solvents like dichloromethane or dimethylformamide to achieve high yields and purity .
The molecular structure of 1-Benzofuran-6-amine can be described as follows:
The compound exhibits a planar structure due to the conjugated system formed by the aromatic rings, which contributes to its stability and reactivity in chemical reactions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity during synthesis .
1-Benzofuran-6-amine participates in several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve careful control of temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
1-Benzofuran-6-amine exerts its effects primarily through interactions with neurotransmitter systems in the brain:
1-Benzofuran-6-amine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), facilitating increased availability of these neurotransmitters in synaptic clefts, which can lead to mood elevation and stimulant-like effects .
User reports indicate a slow onset of action (40 to 120 minutes), with effects lasting up to seven hours followed by a comedown phase lasting approximately two hours.
The physical and chemical properties of 1-Benzofuran-6-amine include:
Properties are often characterized using techniques such as NMR spectroscopy, Infrared (IR) spectroscopy, and High Performance Liquid Chromatography (HPLC) for quantitative analysis .
The potential applications of 1-Benzofuran-6-amine span several fields:
1-Benzofuran-6-amine represents a specialized structural motif within heterocyclic chemistry, characterized by a fused benzene and furan ring system with an amine group at the 6-position. This configuration imparts distinct electronic properties and molecular recognition capabilities, enabling diverse interactions with biological targets. Benzofuran scaffolds are ubiquitously present in pharmacologically active compounds, natural products, and materials science. The 6-amino derivative, in particular, serves as a critical synthon in medicinal chemistry due to its ability to participate in hydrogen bonding, act as a hydrogen bond acceptor or donor, and facilitate the construction of complex molecular architectures through nucleophilic reactions at the amine group. Its planar structure and aromaticity further enhance π-stacking interactions, making it invaluable for designing bioactive molecules with optimized binding affinities [1] [7].
The benzofuran core is a privileged structure in drug discovery, primarily due to its metabolic stability, bioavailability, and versatility in mimicking endogenous biomolecules. The incorporation of an amine group at the 6-position enhances these properties by introducing a site for salt formation, solubility modification, and targeted interactions with enzymatic or receptor binding pockets. Clinically approved drugs featuring benzofuran scaffolds demonstrate the therapeutic relevance of this heterocycle:
Table 1: Clinically Utilized Benzofuran-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Role of Benzofuran Scaffold |
---|---|---|
Amiodarone | Antiarrhythmic | Enhances lipophilicity and potassium channel blockade |
Dronedarone | Antiarrhythmic | Improves metabolic stability vs. amiodarone |
Vilazodone | Antidepressant | Facilitates 5-HT1A receptor partial agonism |
Benzbromarone | Antigout (uricosuric) | Provides resistance to rapid hepatic metabolism |
Griseofulvin | Antifungal | Enables microtubule disruption in fungal cells |
The 6-amino substitution enables rational drug design by serving as a vector for attaching pharmacophores. For instance, in serotonin receptor ligands, the amine group can be functionalized to modulate selectivity toward 5-HT subtypes. Computational studies reveal that protonation of the amine under physiological conditions facilitates ionic interactions with aspartate residues in G-protein-coupled receptors, enhancing binding potency [5] [9]. Additionally, the electron-donating effect of the amine group increases the furan ring’s electron density, promoting interactions with electron-deficient biological targets [7].
The synthesis of benzofuran derivatives dates to the 19th century, with the Perkin rearrangement (1870) enabling early access to benzofuran cores from coumarin precursors. However, targeted synthesis of 1-benzofuran-6-amine emerged later, driven by the need for functionalized heterocycles in pharmaceutical development. Key milestones include:
Table 2: Key Historical Developments in the Synthesis of 1-Benzofuran-6-amine
Time Period | Synthetic Advance | Impact on 1-Benzofuran-6-amine Accessibility |
---|---|---|
Pre-1980 | Perkin rearrangement of coumarins | Limited to unsubstituted benzofurans |
1980–2000 | Buchwald-Hartwig amination | Enabled aryl-amine coupling on brominated benzofurans |
2000–2010 | Hypervalent iodine-mediated cyclization | Improved regioselectivity for 6-substituted derivatives |
2010–Present | Direct C–H amination catalysis | Streamlined synthesis from simple benzofuran precursors |
Modern synthetic routes to 1-benzofuran-6-amine often begin with 6-nitrobenzofuran, itself prepared via nitration of benzofuran or cyclization of ortho-nitrophenoxy ketones. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to the amine with high efficiency. Alternative approaches include reductive amination of 6-benzofurancarbaldehyde or nucleophilic substitution of 6-halobenzofurans with ammonia under high pressure [9]. The compound’s commercial availability as a building block (CAS 110677-54-8) since the early 2000s accelerated its adoption in high-throughput screening and combinatorial chemistry campaigns [10].
1-Benzofuran-6-amine serves as a direct precursor to several designer drugs, notably the empathogen 6-(2-aminopropyl)benzofuran (6-APB). This compound emerged in the late 2000s as a "legal high" alternative to 3,4-methylenedioxymethamphetamine, exploiting structural ambiguities in drug legislation [2] [4]. Pharmacological studies revealed 6-APB acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with half-maximal effective concentration values of 36 nM (serotonin), 14 nM (norepinephrine), and 10 nM (dopamine) in rat synaptosomes [2] [6]. Its activity profile arises from:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2